Methyl2,3-difluoro-4-(piperazin-1-yl)benzoatehydrochloride
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Overview
Description
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 2,3-difluorobenzoic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperazines.
Scientific Research Applications
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antipsychotic or antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial properties.
Uniqueness
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of both fluorine atoms and the piperazine moiety, which can enhance its biological activity and chemical stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15ClF2N2O2 |
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Molecular Weight |
292.71 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-piperazin-1-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H14F2N2O2.ClH/c1-18-12(17)8-2-3-9(11(14)10(8)13)16-6-4-15-5-7-16;/h2-3,15H,4-7H2,1H3;1H |
InChI Key |
VLCGGMRWSTTXRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N2CCNCC2)F)F.Cl |
Origin of Product |
United States |
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